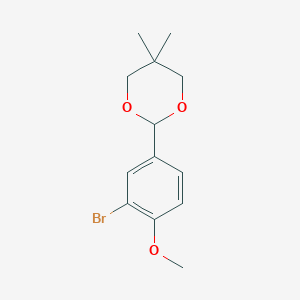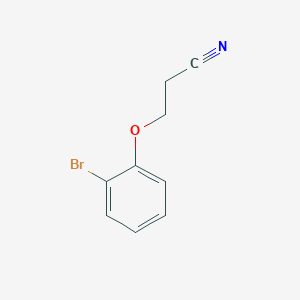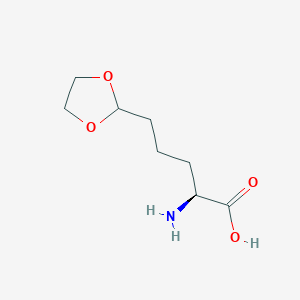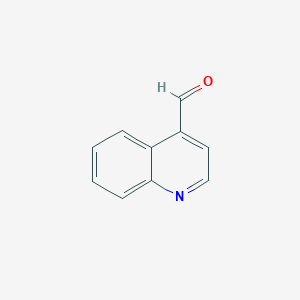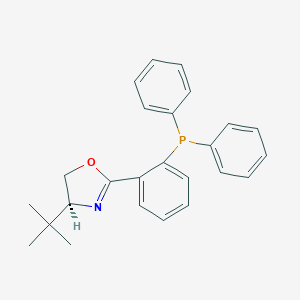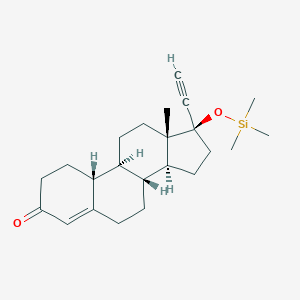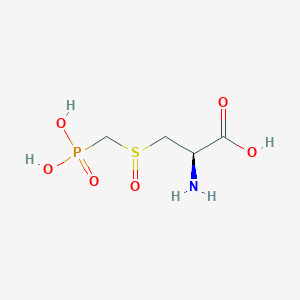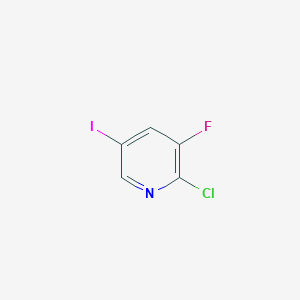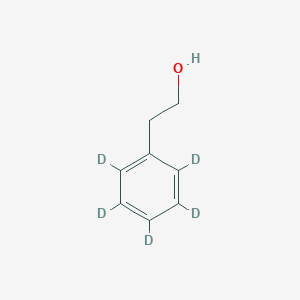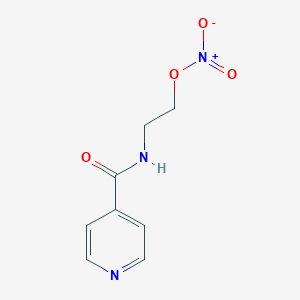
p-Nicorandil
Descripción general
Descripción
4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, also known as PCTN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process and has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
Cardioprotección
p-Nicorandil: es reconocido por sus propiedades cardioprotectoras. Funciona como un donante de óxido nítrico (NO) y un abridor de canales K_ATP, lo que puede causar vasodilatación de la arteria coronaria y proteger contra la isquemia y la lesión por reperfusión (I/R) . Esta doble acción lo convierte en un fármaco multidiana eficaz para la cardioprotección.
Tratamiento de la angina
Desde la década de 1980, el this compound se ha utilizado clínicamente para tratar la angina. Su capacidad para dilatar las arterias coronarias ayuda a aliviar el dolor de pecho asociado con la angina al mejorar el flujo sanguíneo al músculo cardíaco .
Infarto de miocardio
Estudios recientes sugieren que el this compound puede suprimir las arritmias ventriculares inducidas por isquemia (VA), que son una causa importante de muerte en el infarto de miocardio. Se cree que actúa sobre los canales K_ATP de las neuronas simpáticas para limitar la liberación de noradrenalina y atenuar la sobrecarga de calcio en los cardiomiocitos .
Intervención coronaria percutánea (ICP)
El this compound ha demostrado eficacia en la protección miocárdica después de la ICP. Un metaanálisis reveló que mejora la fracción de eyección del ventrículo izquierdo (FEVI), reduce los niveles máximos de creatina cinasa-MB (CK-MB) y disminuye la incidencia de eventos cardiovasculares adversos .
Angina inestable y complicaciones microvasculares
Es eficaz en el tratamiento de la angina inestable y las complicaciones microvasculares relacionadas. Los ensayos clínicos han demostrado mejoras en la perfusión microvascular, alivio del espasmo microvascular y reducción de la agregación plaquetaria .
Terapia adyuvante
El this compound puede servir como una terapia adyuvante válida en varios tratamientos cardiovasculares. Sus efectos vasodilatadores y cardioprotectores complementan otras intervenciones terapéuticas, lo que potencialmente mejora la eficacia general del tratamiento .
Mecanismo De Acción
Target of Action
p-Nicorandil, also known as 2-(pyridine-4-carbonylamino)ethyl Nitrate or 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, primarily targets potassium channels and intracellular cGMP concentrations . It is a dual-action potassium channel opener that relaxes vascular smooth muscle through membrane hyperpolarization via increased transmembrane potassium conductance and increased intracellular concentration of cyclic GMP .
Mode of Action
This compound interacts with its targets to induce vasodilation of arterioles and large coronary arteries . It achieves this by activating potassium channels, which leads to the relaxation of vascular smooth muscle through membrane hyperpolarization . This dilation reduces both ventricular preload and afterload . Additionally, this compound has nitrate-like action that reduces venous return (preload) and dilates epicardial coronary arteries .
Biochemical Pathways
This compound affects the TLR4/SLC7A11 signaling pathway . It regulates ferroptosis, a form of regulated cell death, through this pathway . It raises protein levels of GPX4, Fpn, and SLC7A11, and decreases protein levels of ACSL4, DMT1, TfR1, and TLR4 .
Pharmacokinetics
This compound is rapidly and completely absorbed after oral administration . Its absolute bioavailability is 75 ± 23%, indicating that no significant hepatic first-pass effect exists . Peak plasma levels occur within 0.30 to 1.0 hours after dosing . The apparent distribution volume is about 1.4 liters/kg . The plasma concentrations decline according to two different processes: a rapid elimination phase (apparent t1/2 ≈ 1 hour) that involves about 96% of the dose found in plasma, and a slower phase between the eighth and twenty-fourth hour that could be the consequence of the vascular affinity of the compound .
Result of Action
The action of this compound results in the relaxation of coronary vascular smooth muscles by inhibiting guanylyl cyclase and increasing cyclic GMP levels with the activation of K+ channels and hyperpolarization through a second mechanism . It is shown to dilate normal and stenotic coronary arteries and reduces both ventricular preload and afterload .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is effective in all types of angina . Its nitrate-like action reduces venous return (preload) and, to a lesser extent, dilates epicardial coronary arteries . Through activation of K+ ATP channels, this compound also decreases total peripheral resistance (afterload) and coronary arteriolar resistance thus improving coronary flow reserve .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
p-Nicorandil interacts with various biomolecules, including enzymes and proteins, to exert its effects. It is an activator and opener of ATP-sensitive potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits . This interaction leads to the relaxation of vascular smooth muscle, contributing to its vasodilatory effects .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways and gene expression. It stimulates guanylate cyclase to increase the formation of cyclic GMP (cGMP) . cGMP activates protein kinase G (PKG), which phosphorylates and inhibits GTPase RhoA and decreases Rho-kinase activity . This process leads to a decrease in the calcium sensitivity
Propiedades
IUPAC Name |
2-(pyridine-4-carbonylamino)ethyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14/h1-4H,5-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYAIHIDPPQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30411802 | |
| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65141-47-1 | |
| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While the exact mechanism is not fully elucidated in this paper, nicorandil is known to act as a nitric oxide donor and a potassium channel activator. These properties likely contribute to its myocardial protective effects.
- Speeds up the time to electromechanical arrest after cardioplegia administration []. This suggests a faster and potentially smoother cardiac standstill, which is crucial during surgery.
- Reduces the incidence of postoperative myocardial infarction, especially in patients undergoing mitral valve replacement [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol](/img/structure/B127532.png)
